molecular formula C10H14Cl2N4 B2934253 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride CAS No. 2034157-07-6

2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride

Cat. No.: B2934253
CAS No.: 2034157-07-6
M. Wt: 261.15
InChI Key: BOZLITYJQPDYAN-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride is a heterocyclic compound that features a fused ring system combining imidazo[1,2-a]pyrimidine and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The pyrrolidine ring can be introduced through subsequent reactions involving pyrrolidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyrazine derivatives
  • Imidazo[1,2-a]quinoline derivatives

Comparison: 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. The presence of the pyrrolidine ring further enhances its potential for diverse chemical modifications and functionalizations .

Properties

IUPAC Name

2-pyrrolidin-2-ylimidazo[1,2-a]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-3-8(11-4-1)9-7-14-6-2-5-12-10(14)13-9;;/h2,5-8,11H,1,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLITYJQPDYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN3C=CC=NC3=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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